Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-phenyl-1,3-oxazole-4-carboxylate and related compounds often involves palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These processes allow for the regioselective introduction of various substituents into the oxazole ring, demonstrating the compound's versatility as a synthetic intermediate. Notably, direct palladium-catalyzed reactions with alkenyl-, benzyl-, and alkyl halides in the presence of catalytic amounts of palladium acetate and cesium carbonate have been developed, offering an efficient route to variously substituted oxazoles (Verrier, Hoarau, & Marsais, 2009).
Molecular Structure Analysis
The molecular structure of ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives has been elucidated through various analytical techniques, including crystallography and spectroscopy. These studies reveal the compound's planar structure and the electronic effects of substituents on the oxazole ring. The crystal structure of related compounds shows that molecules often pack in highly coplanar arrangements, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Murtuja, Jayaprakash, & Sinha, 2023).
Chemical Reactions and Properties
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including palladium-catalyzed coupling, which enables the synthesis of diverse substituted oxazoles. The compound's reactivity is influenced by the presence of the oxazole ring and the ethyl carboxylate group, which allow for nucleophilic and electrophilic reactions, respectively. These chemical properties are pivotal in the synthesis of complex molecules and heterocyclic compounds (Hodgetts & Kershaw, 2002).
Scientific Research Applications
-
Biological Activities of Oxazole Derivatives
- Field : Medicinal Chemistry
- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
- Methods : Oxazole derivatives are synthesized and screened for their various biological activities .
- Results : Oxazole derivatives have been found to exhibit a range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
-
Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Pyrimidine and its derivatives, which can include oxazole derivatives, have been studied for their neuroprotection and anti-inflammatory activity .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Antibacterial Potential
- Field : Microbiology
- Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential .
- Methods : The antibacterial potential is evaluated against various bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .
- Results : Oxazole derivatives have shown promising antibacterial activities .
-
Agriculture
- Field : Agriculture
- Application : Compounds based on 1,3,4-oxadiazole, which can include oxazole derivatives, can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
- Methods : These compounds are synthesized and their biological activity is evaluated in the context of agriculture .
- Results : Oxadiazole derivatives have shown promising results in modern agriculture .
-
Antiviral Properties
-
Blood Pressure Lowering
- Field : Cardiovascular Medicine
- Application : Some oxazole derivatives have been found to have blood pressure lowering properties .
- Methods : These compounds are synthesized and their biological activity is evaluated in the context of cardiovascular medicine .
- Results : Oxazole derivatives have shown promising results in lowering blood pressure .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMURDPWNJICYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341205 | |
Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
CAS RN |
39819-39-1 | |
Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.